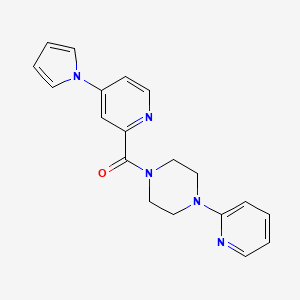![molecular formula C11H9KO2 B2375438 Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate CAS No. 1909326-38-0](/img/structure/B2375438.png)
Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate is a unique chemical compound characterized by its bicyclic structure. The compound is known for its high strain energy due to the presence of a bicyclo[1.1.0]butane core, which makes it an interesting subject for chemical research and applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate typically involves the formation of the bicyclo[1.1.0]butane core followed by functionalization at the bridgehead positions. One common method includes the palladium-catalyzed cross-coupling reactions on pre-formed bicyclo[1.1.0]butanes .
Industrial Production Methods: the use of advanced catalytic processes and controlled reaction conditions are essential for large-scale production .
化学反応の分析
Types of Reactions: Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Substitution reactions, particularly at the bridgehead positions, are common due to the high strain energy of the bicyclic core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium catalysts and various nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups at the bridgehead positions .
科学的研究の応用
Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in strain-release chemistry.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a bioisostere in drug design, particularly for creating molecules with improved pharmacokinetic properties.
Industry: Its applications in industry are limited but include the synthesis of specialized materials and chemicals
作用機序
The mechanism by which potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate exerts its effects is primarily through its high strain energy, which facilitates various chemical transformations. The compound can act as a reactive intermediate, participating in strain-release reactions that cleave the central strained bond to form more stable products. This property is exploited in synthetic chemistry to create diverse molecular structures .
類似化合物との比較
Bicyclo[1.1.0]butane: Shares the same bicyclic core but lacks the phenyl and carboxylate groups.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, used in similar strain-release reactions
Uniqueness: Potassium 3-phenylbicyclo[11The presence of the phenyl group adds to its versatility in chemical reactions, making it a valuable compound for research and development .
特性
IUPAC Name |
potassium;3-phenylbicyclo[1.1.0]butane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2.K/c12-9(13)11-6-10(11,7-11)8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNHVYILPIMVDS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C1(C2)C(=O)[O-])C3=CC=CC=C3.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9KO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanylacetate](/img/structure/B2375358.png)

![2-[(4-Methylbenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2375360.png)

![2-[2-(4-Morpholinyl)ethoxy]-5-(trifluoromethyl)-aniline](/img/structure/B2375362.png)
![3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B2375363.png)


![5-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2375368.png)
![4-(Quinoxaline-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2375369.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2375370.png)
![5-acetyl-1-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B2375372.png)


